molecular formula C12H11F2N3O2 B6618213 ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 1186491-29-1

ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6618213
CAS No.: 1186491-29-1
M. Wt: 267.23 g/mol
InChI Key: FQHHCSGQEVQTGD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a difluorophenyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,6-difluorophenyl hydrazine and ethyl cyanoacetate.

  • Reaction Conditions: The reaction involves heating the starting materials in the presence of a base, such as sodium ethoxide, to facilitate the formation of the pyrazole ring.

  • Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where the reaction mixture is prepared, reacted, and then processed in discrete batches.

  • Continuous Process: Some industrial setups may employ a continuous process, where the reactants are continuously fed into the reactor, and the product is continuously removed, enhancing production efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can occur at the pyrazole ring, involving nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to enzymes or receptors, leading to downstream effects.

Comparison with Similar Compounds

  • Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate

  • Ethyl 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carboxylate

  • Ethyl 5-amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carboxylate

Uniqueness: Ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the difluorophenyl group, which can influence its reactivity and biological activity compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms

Properties

IUPAC Name

ethyl 5-amino-1-(2,6-difluorophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2/c1-2-19-12(18)7-6-16-17(11(7)15)10-8(13)4-3-5-9(10)14/h3-6H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHHCSGQEVQTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=CC=C2F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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